4-Chloro-2-methyloxazolo[4,5-c]pyridine
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Overview
Description
4-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Imidazo[1,2-a]pyridine
Comparison: 4-Chloro-2-methyloxazolo[4,5-c]pyridine is unique due to its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Biological Activity
4-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound characterized by the fusion of an oxazole and pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 173.57 g/mol
- Structure : The presence of a chloro group at position 4 and a methyl group at position 2 contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives of oxazolo[4,5-c]pyridines showed activity against various bacterial strains, suggesting that structural modifications can enhance their efficacy against pathogens .
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Moderate | 32 |
7-Chloro-2-methyloxazolo[4,5-c]pyridine | High | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives have shown selective cytotoxicity against several cancer cell lines. A case study revealed that certain analogs inhibited cell proliferation in colorectal carcinoma cells with IC₅₀ values in the sub-micromolar range .
Anti-inflammatory Activity
Inflammatory responses are modulated by various signaling pathways where compounds like this compound may play a role. Preliminary studies suggest that this compound can inhibit the release of pro-inflammatory cytokines, thus indicating its potential as an anti-inflammatory agent .
While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activity is mediated through interactions with specific receptors or enzymes involved in disease pathways. Molecular docking studies have suggested potential binding affinities to targets relevant for cancer and inflammation .
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, derivatives of this compound showed significant inhibition of cell growth compared to control groups. The most potent derivative achieved an IC₅₀ of 0.5 µM against SW620 colon cancer cells.
- Antimicrobial Testing : A comparative analysis demonstrated that the compound exhibited moderate activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting further optimization could enhance its antimicrobial properties.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3 |
InChI Key |
PVTRARLTBLQEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CN=C2Cl |
Origin of Product |
United States |
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